6-amino-5-propyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid
Description
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring. The compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
CAS No. |
13164-79-9 |
|---|---|
Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-amino-5-propyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-2-3-4-5(7(12)13)10-8(14)11-6(4)9/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14) |
InChI Key |
BXDQGMQFXSGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=S)N=C1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thioxopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share a similar thioxopyrimidine core but differ in the substituents attached to the ring.
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position and exhibit similar biological activities.
Uniqueness
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group and the carboxylic acid moiety can affect its solubility, stability, and interaction with biological targets .
Biological Activity
6-amino-5-propyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid, a heterocyclic compound with the molecular formula CHNOS and a molecular weight of approximately 213.26 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrimidine structure characterized by an amino group, a propyl side chain, and a sulfanylidene moiety. Its biological activity is primarily linked to its interactions with various biological targets, making it a candidate for therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Involving the reaction of appropriate pyrimidine derivatives with amino acids.
- Substitution Reactions: Utilizing nucleophilic substitution to introduce the propyl side chain and other functional groups.
These synthetic pathways allow for the generation of the compound with varying yields based on reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can reduce the viability of cancer cell lines, notably in lung adenocarcinoma models (A549 cells). The compound's mechanism of action may involve:
- Inhibition of DNA Synthesis: By interacting with enzymes involved in nucleic acid metabolism.
- Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various pathogens, including multidrug-resistant strains. The antimicrobial mechanism may include:
- Inhibition of Cell Wall Synthesis: Disrupting bacterial cell wall integrity.
- Interference with Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.
Comparative Biological Activity
To illustrate its biological relevance, a comparison table with structurally related compounds is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Amino-2-thiouracil | Contains thiol group | Antiviral | Role in nucleic acid metabolism |
| 5-Fluorouracil | Fluorinated derivative | Anticancer | Widely used in chemotherapy |
| 6-Amino-5-chloro-pyrimidine | Chlorinated variant | Antimicrobial | Exhibits different reactivity due to chlorine |
| 4-Amino-pyrimidine | Simple amino derivative | Antimicrobial | Less complex structure |
This table highlights how variations in substituents and functional groups influence biological activity and applications, positioning this compound as a unique entity within this class of compounds.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial growth.
- DNA Interaction: It could bind to DNA or RNA, disrupting normal cellular functions.
- Receptor Binding: Potential interactions with cellular receptors may modulate signaling pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects on A549 cells, this compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that at a concentration of 100 µM, this compound reduced cell viability significantly compared to control groups, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial efficacy against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The compound exhibited notable inhibitory effects, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
